5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds consisting of a benzene ring fused to an oxazine ring. This particular compound is notable for its unique structural features, which include an isopropylphenyl group and a thienyl group attached to the pyrazolo[1,5-c][1,3]benzoxazine core .
Preparation Methods
The synthesis of 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation reaction, which involves the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is activated by thermal treatment. This process leads to the formation of polybenzoxazines, which have various industrial applications . The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Compared to other benzoxazine compounds, 5-(4-Isopropylphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structural features. Similar compounds include:
Apararenone: A pharmaceutical drug with a benzoxazine core.
Elbasvir: Another drug with a benzoxazine structure.
Etifoxine: A benzoxazine-based drug used for its anxiolytic properties.
These compounds share the benzoxazine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C23H22N2OS |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H22N2OS/c1-15(2)16-9-11-17(12-10-16)23-25-20(18-6-3-4-7-21(18)26-23)14-19(24-25)22-8-5-13-27-22/h3-13,15,20,23H,14H2,1-2H3 |
InChI Key |
ILSQVBUIQAZJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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